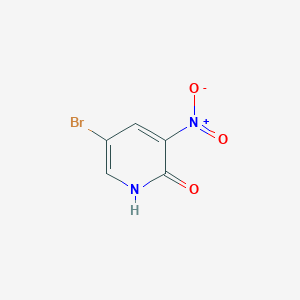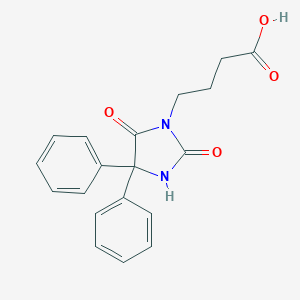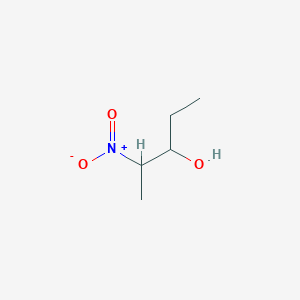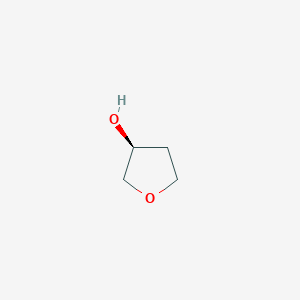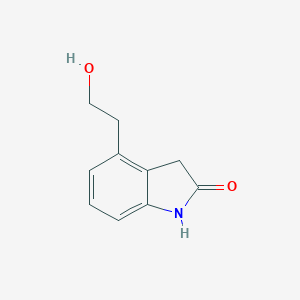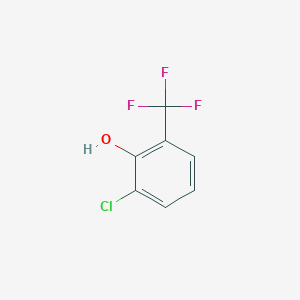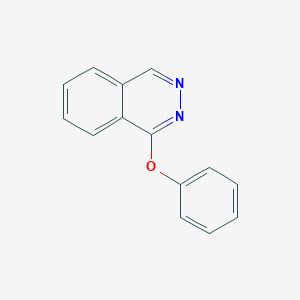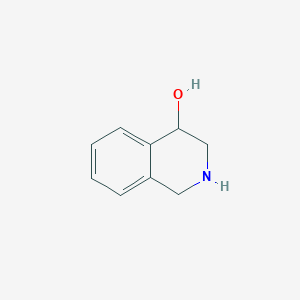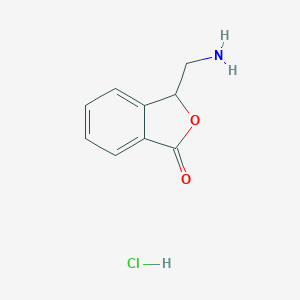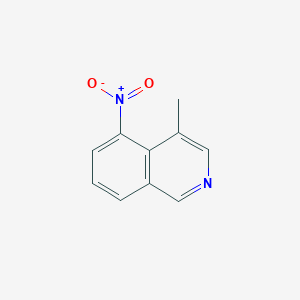
4-Methyl-5-nitroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methyl-5-nitroisoquinoline and related compounds typically involves catalyzed cyclization reactions. For example, Dhami et al. (2009) described a method using Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides to produce 4-Substituted 5-nitroisoquinolin-1-ones, showcasing a versatile approach to synthesizing nitroisoquinoline derivatives (Dhami, Mahon, Lloyd, & Threadgill, 2009).
Molecular Structure Analysis
The molecular structure of nitroisoquinoline derivatives has been elucidated using various spectroscopic and crystallographic techniques. Bohórquez et al. (2013) synthesized nitro regioisomers of tetrahydroquinoline and characterized their structures using NMR, GC-MS, and X-ray diffraction, providing insight into the structural details of such compounds (Bohórquez, González, & Kouznetsov, 2013).
Chemical Reactions and Properties
Nitroisoquinolines participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, Vanelle et al. (1994) explored electron transfer reactions in 5-nitroisoquinolines, revealing their capability to undergo reductive alkylating reactions, which is significant for synthesizing isoquinoline derivatives with specific properties (Vanelle, Rathelot, Maldonado, & Crozet, 1994).
Physical Properties Analysis
The physical properties of 4-Methyl-5-nitroisoquinoline, such as melting point, solubility, and crystalline structure, are crucial for its application and handling. The detailed structural analysis often involves X-ray crystallography, as seen in studies by Gotoh and Ishida (2020), who determined the crystal structures of hydrogen-bonded co-crystals of related compounds, providing valuable data on the intermolecular interactions and packing within the crystal lattice (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of 4-Methyl-5-nitroisoquinoline, including its reactivity, stability, and interaction with other compounds, are integral to its utility in chemical synthesis and potential applications. Investigations into its electron transfer reactions and interactions provide a foundation for understanding its behavior in various chemical contexts (Vanelle et al., 1994).
Wissenschaftliche Forschungsanwendungen
Inhibitors of Poly(ADP-ribose) Polymerase-2 (PARP-2)
Derivatives like 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one have been identified as potent and selective inhibitors of PARP-2, a protein involved in DNA repair and cell death, showing potential for therapeutic applications (Sunderland et al., 2011).
Nucleophilic Amination
Vicarious nucleophilic amination of 4-nitroisoquinoline can produce substituted 2-amino-5-nitropyridines, which are useful intermediates in organic synthesis with moderate to good yields (Bakke et al., 2001).
Antitumor Agents
Some 4-(Alkylamino)nitroquinolines demonstrate potential as hypoxia-selective cytotoxins and radiosensitizers, which could be beneficial in cancer treatment, although their activity against hypoxic cells in specific tumors is not fully understood (Denny et al., 1992).
Pharmaceutical Agents
Substituted quinolines and heterocyclo[x,y-c]quinolines show potential as pharmaceutical agents for treating various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).
Bioreductive Activation
The 2-nitroimidazol-5-ylmethyl unit shows potential as a general prodrug system for selective drug delivery to hypoxic tissues through bioreductive activation (Parveen et al., 1999).
Electron Transfer Reactions
Compounds like 1-Chloromethyl-5-nitroisoquinoline show potential as antineoplastic agents by reversing electron transfer reactions in the isoquinoline series, possibly leading to new cancer treatments (Vanelle et al., 1994).
Corrosion Inhibitors
8-Hydroxyquinoline derivatives effectively inhibit mild steel corrosion in hydrochloric acid, showing potential for use in protecting materials and structures from corrosion (Rbaa et al., 2019).
Antimalarial Activity
Related compounds to 4-Methyl-5-nitroisoquinoline show promising antimalarial activity, suggesting potential for clinical trials in humans to treat malaria (Werbel et al., 1986).
Safety And Hazards
4-Methyl-5-nitroisoquinoline is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
4-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIJVEJSTUYLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622616 | |
| Record name | 4-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitroisoquinoline | |
CAS RN |
194032-17-2 | |
| Record name | 4-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


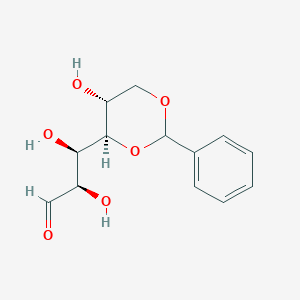
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
